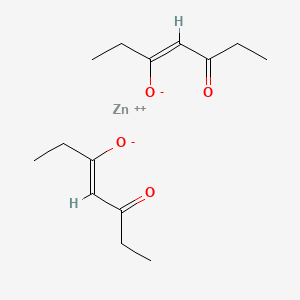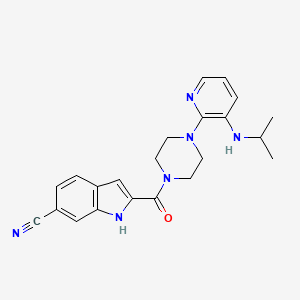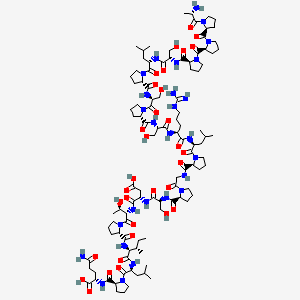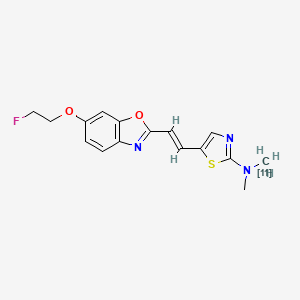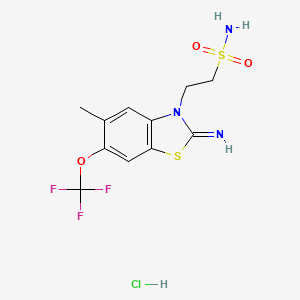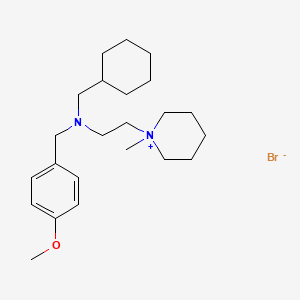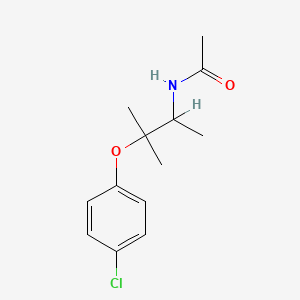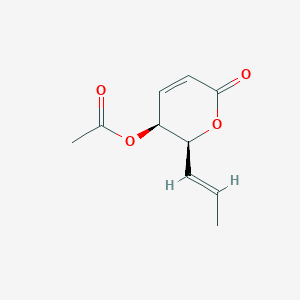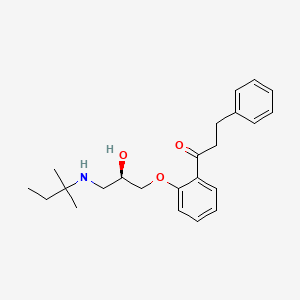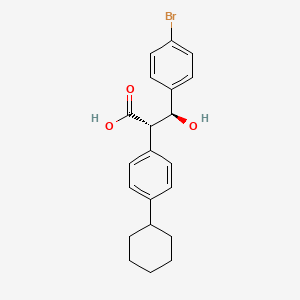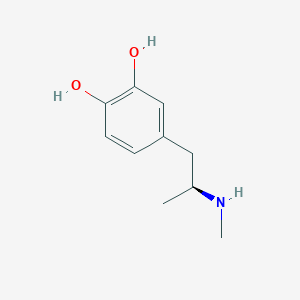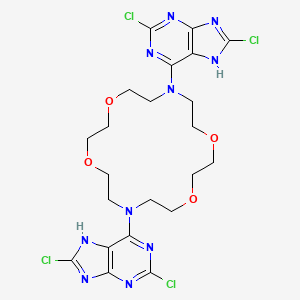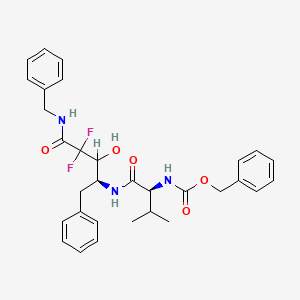
Carbamic acid, (1-(((3,3-difluoro-2-hydroxy-4-oxo-1-(phenylmethyl)-4-((phenylmethyl)amino)butyl)amino)carbonyl)-2-methylpropyl)-, phenylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (1-(((3,3-difluoro-2-hydroxy-4-oxo-1-(phenylmethyl)-4-((phenylmethyl)amino)butyl)amino)carbonyl)-2-methylpropyl)-, phenylmethyl ester is a complex organic compound It is characterized by the presence of multiple functional groups, including carbamic acid, ester, and amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. One common route involves the following steps:
Formation of the core structure: The initial step involves the synthesis of the core structure, which includes the 3,3-difluoro-2-hydroxy-4-oxo-1-(phenylmethyl)butyl moiety. This can be achieved through a series of reactions such as aldol condensation, reduction, and fluorination.
Introduction of the amine groups: The phenylmethyl amine groups are introduced through nucleophilic substitution reactions, where an amine group replaces a leaving group on the core structure.
Formation of the carbamic acid ester: The final step involves the formation of the carbamic acid ester. This is typically achieved through the reaction of the amine group with a chloroformate ester under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The amine and ester groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure and functional groups, it may serve as a lead compound for the development of new pharmaceuticals.
Materials Science: The compound’s unique properties could make it useful in the development of new materials with specific characteristics, such as polymers or coatings.
Biology: It may be used in biochemical studies to understand the interactions of complex organic molecules with biological systems.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for a variety of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid derivatives: Compounds with similar carbamic acid ester structures.
Fluorinated organic compounds: Compounds containing fluorine atoms, which often exhibit unique chemical and biological properties.
Amino acid derivatives: Compounds with similar amine and carboxyl functional groups.
Uniqueness
This compound is unique due to the combination of its functional groups and the presence of fluorine atoms, which can significantly alter its chemical and biological properties compared to non-fluorinated analogs
Properties
CAS No. |
148797-28-8 |
|---|---|
Molecular Formula |
C31H35F2N3O5 |
Molecular Weight |
567.6 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-5-(benzylamino)-4,4-difluoro-3-hydroxy-5-oxo-1-phenylpentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C31H35F2N3O5/c1-21(2)26(36-30(40)41-20-24-16-10-5-11-17-24)28(38)35-25(18-22-12-6-3-7-13-22)27(37)31(32,33)29(39)34-19-23-14-8-4-9-15-23/h3-17,21,25-27,37H,18-20H2,1-2H3,(H,34,39)(H,35,38)(H,36,40)/t25-,26-,27?/m0/s1 |
InChI Key |
HSMFIUTZOMUMTG-TXIPYEPDSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(C(C(=O)NCC2=CC=CC=C2)(F)F)O)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(C(C(=O)NCC2=CC=CC=C2)(F)F)O)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


